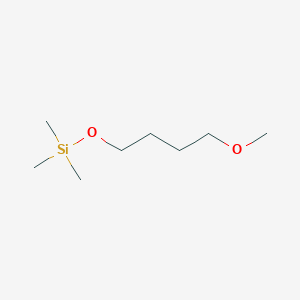

4-Methoxybutoxy(trimethyl)silane

Descripción

4-Methoxybutoxy(trimethyl)silane (CAS: 16654-44-7) is an organosilicon compound with the molecular formula C₈H₁₈O₂Si and a molecular weight of 174.31 g/mol . Its structure comprises a trimethylsilyl group linked to a 4-methoxybutoxy chain (Me₃SiO(CH₂)₄OMe). This compound is notable for its ether and silane functionalities, which render it useful in surface modification, polymer synthesis, and as a coupling agent in organic chemistry. Its methoxy-terminated alkyl chain contributes to moderate polarity and hydrolytic stability, making it suitable for applications requiring controlled reactivity .

Propiedades

Número CAS |

16654-44-7 |

|---|---|

Fórmula molecular |

C8H20O2Si |

Peso molecular |

176.33 g/mol |

Nombre IUPAC |

4-methoxybutoxy(trimethyl)silane |

InChI |

InChI=1S/C8H20O2Si/c1-9-7-5-6-8-10-11(2,3)4/h5-8H2,1-4H3 |

Clave InChI |

LNTQLIBTDFHZSV-UHFFFAOYSA-N |

SMILES |

COCCCCO[Si](C)(C)C |

SMILES canónico |

COCCCCO[Si](C)(C)C |

Sinónimos |

(4-Methoxybutoxy)trimethylsilane |

Origen del producto |

United States |

Comparación Con Compuestos Similares

4-Chlorobutoxy(trimethyl)silane

- Molecular Formula : C₇H₁₇ClOSi

- Molecular Weight : 180.74 g/mol

- Key Features : Replaces the terminal methoxy group in 4-Methoxybutoxy(trimethyl)silane with a chlorine atom.

- Reactivity/Applications : The chlorine atom acts as a leaving group, enabling nucleophilic substitution reactions (e.g., in surface grafting or crosslinking). This compound is primarily used in surface modifications and as a precursor for functionalized silanes .

- Synthesis : Typically synthesized via chlorination of the corresponding alcohol precursor, with purification involving silica gel chromatography.

Trimethyl(p-tolyloxy)silane

- Molecular Formula : C₁₀H₁₆OSi

- Molecular Weight : 180.32 g/mol

- Key Features : Features an aromatic p-tolyloxy group (aromatic ether) instead of an aliphatic chain.

- Reactivity/Applications : The aromatic ring enhances UV stability and electron-withdrawing properties, making it suitable for gas chromatography (GC) derivatization and as a protecting group in peptide synthesis. Its hydrolytic stability is lower than 4-Methoxybutoxy(trimethyl)silane due to steric hindrance .

Trimethyl(1-oxo-4-phenylbutyl)silane

- Molecular Formula : C₁₃H₂₀OSi

- Molecular Weight : 220.39 g/mol

- Key Features : Contains a ketone (1-oxo) and phenyl group, introducing electrophilic character.

- Reactivity/Applications : The ketone group facilitates condensation reactions (e.g., aldol additions), while the phenyl group enhances lipophilicity. Used in specialty polymer synthesis and as an intermediate in pharmaceuticals .

(4-Bromophenyl)trimethylsilane

- Molecular Formula : C₉H₁₃BrSi

- Molecular Weight : 229.19 g/mol

- Key Features : A brominated aromatic silane with a strong carbon-bromine bond.

- Reactivity/Applications : The bromine atom enables participation in Suzuki-Miyaura cross-coupling reactions. Applications include organic electronics and ligand design .

Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane (6n)

- Molecular Formula : C₁₃H₂₀OSi

- Molecular Weight : 220.39 g/mol

- Key Features : Contains a conjugated alkene (but-2-en-2-yl) and phenyl group.

- Reactivity/Applications : The unsaturated bond allows for Diels-Alder reactions or hydrosilylation. Used in catalytic cycles and functional material synthesis .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.